molecular formula C18H39N5O12S B3434897 Dibekacin sulfate CAS No. 64070-13-9

Dibekacin sulfate

Numéro de catalogue: B3434897
Numéro CAS: 64070-13-9
Poids moléculaire: 549.6 g/mol
Clé InChI: GXKUKBCVZHBTJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions

Dibekacin sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen fluoride, sodium borohydride, and various protective groups . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against resistant bacterial strains .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Urinary Tract Infections (UTIs)
Dibekacin sulfate has been evaluated for its efficacy in treating upper urinary tract infections. A clinical study involving 15 patients administered DKB intravenously at a dosage of 50 mg twice daily demonstrated a clinical efficacy rate of 66.7%. The study reported excellent results in 4 cases, good in 6 cases, and poor in 3 cases, with no significant side effects noted except for a transient rise in serum creatinine in one patient .

2. Catheter Coating for Infection Prevention
Research has investigated the use of this compound as a coating agent for indwelling catheters. In a study examining the sustained release of DKB from catheter surfaces, it was found that DKB could effectively delay the onset of urinary tract infections in patients with indwelling catheters. The study reported that patients experienced sterile urine for up to 8 days post-catheterization without systemic antibiotics, and over two weeks when combined with them .

3. Fibrin Glue Applications
this compound has also been incorporated into fibrin glue used in surgical procedures. Experimental studies indicated that adding DKB to fibrin glue significantly reduced bacterial colonization on the glue's surface. The pharmacokinetics showed that while DKB rapidly eluded from the glue, sufficient concentrations remained to provide antimicrobial effects for at least seven days post-application .

Case Studies

Study Application Findings
1Treatment of UTIs66.7% clinical efficacy; no major side effects noted .
2Catheter CoatingSustained release led to prolonged sterile urine; effective in preventing UTIs .
3Fibrin GlueReduced bacterial colonization; maintained effective drug levels for seven days .

Additional Insights

1. Intrathoracic Administration
A study exploring the intrathoracic administration of this compound in rabbits with pleurisy showed that serum levels were somewhat lower than expected but still effective against the targeted pathogens . This suggests potential applications in thoracic infections.

2. Resistance Patterns
this compound has been noted for its effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In cases where traditional therapies failed, DKB was used as part of a combination therapy approach to manage resistant infections effectively .

Comparaison Avec Des Composés Similaires

Activité Biologique

Dibekacin sulfate is a semisynthetic aminoglycoside antibiotic primarily used for treating severe gram-negative bacterial infections. It is particularly noted for its potent antibacterial properties and is predominantly marketed in Japan. This article delves into the biological activity of this compound, examining its mechanism of action, effectiveness against various pathogens, case studies, and research findings.

  • Molecular Formula : C₁₈H₃₉N₅O₁₂S
  • Molecular Weight : Approximately 549.594 g/mol
  • Appearance : White to yellowish-white powder, odorless with a slightly bitter taste

This compound functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit , causing misreading of mRNA, which disrupts protein synthesis in bacteria. This mechanism is characteristic of aminoglycosides and is effective against a variety of bacteria, including strains resistant to other antibiotics. Its activity can be influenced by factors such as pH and the presence of divalent cations.

Antibacterial Spectrum

This compound exhibits broad-spectrum antibacterial activity, particularly against gram-negative bacteria. Notable pathogens affected include:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

The minimum inhibitory concentrations (MICs) for these organisms vary. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa< 0.2 mcg/ml
Klebsiella pneumoniae0.39 mcg/ml

This variability indicates dibekacin's potent efficacy against certain resistant strains.

Clinical Efficacy and Case Studies

A study involving 15 patients with upper urinary tract infections administered this compound (50 mg twice daily) revealed the following results:

  • Excellent clinical results : 4 cases
  • Good clinical results : 6 cases
  • Poor clinical results : 3 cases
  • Ineffective treatment : 2 cases
  • Overall efficacy: 66.7%

No significant side effects were reported, except for a temporary rise in serum creatinine levels in one patient .

Another case study focused on the use of this compound in treating chronic dacryocystitis caused by Methicillin-resistant Staphylococcus aureus (MRSA). Topical administration alongside other antibiotics resulted in successful elimination of MRSA post-surgery, demonstrating its effectiveness in challenging infections .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • No deaths were recorded in both male and female rats during chronic toxicity tests.
  • Soft or diarrheal stools were noted in groups receiving doses above 20 mg/kg.
  • Renal tubular epithelial degeneration was observed at higher doses (≥20 mg/kg), but no significant pathological findings were noted at lower doses (<10 mg/kg) .

Comparative Analysis with Other Antibiotics

This compound shares structural and functional similarities with several other aminoglycoside antibiotics:

Compound Name Similarities Unique Features
KanamycinSimilar mechanisms of actionBroader gram-negative coverage compared to kanamycin
AmikacinPotent activity against gram-negative bacteriaLess effective against some resistant strains
GentamicinSimilar spectrum of activityMore commonly used; dibekacin is less available
NeomycinUsed in topical formulationsLimited systemic use due to toxicity; dibekacin used systemically

Dibekacin's unique profile lies in its enhanced efficacy against specific resistant bacterial strains, making it a valuable option in antibiotic therapy where traditional treatments fail .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Dibekacin sulfate?

Answer: Key characterization methods include:

  • HPLC-MS for structural confirmation and purity assessment, referencing the molecular formula C₁₈H₃₇N₅O₈·xH₂SO₄ and sulfate-specific tests (e.g., precipitation with barium chloride) .
  • Loss on Drying (LoD) tests under reduced pressure (≤0.67 kPa) at 60°C for 3 hours to quantify hygroscopicity .
  • Heavy Metal Analysis via Method 1 (USP), with lead limits ≤20 ppm .

Q. How can researchers design studies to evaluate this compound’s antibacterial efficacy while minimizing bias?

Answer:

  • Use double-blinded, randomized controlled trials (RCTs) with clearly defined inclusion/exclusion criteria (e.g., bacterial strain susceptibility profiles). Reference CONSORT guidelines for trial reporting .
  • Employ broth microdilution (CLSI M07) to determine MIC/MBC values against Gram-negative pathogens, ensuring standardized inoculum preparation .
  • Include positive controls (e.g., gentamicin) and negative controls (sterile media) to validate assay conditions .

Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound studies?

Answer:

  • In vitro models (e.g., cell culture, agar diffusion) are ideal for preliminary efficacy/toxicity screening. Ensure reproducibility by adhering to CLSI/EUCAST guidelines for antimicrobial susceptibility testing .
  • In vivo models (e.g., murine sepsis) are necessary for pharmacokinetic/pharmacodynamic (PK/PD) profiling. Prioritize ethical compliance (IACUC protocols) and clinically relevant dosing regimens .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported nephrotoxicity data across studies?

Answer:

  • Conduct systematic reviews with meta-analysis to assess heterogeneity sources (e.g., dosing regimens, animal strains). Use PRISMA guidelines for transparency .
  • Perform subgroup analyses to isolate confounding variables (e.g., concurrent aminoglycoside use, renal function baselines) .
  • Validate findings via mechanistic studies (e.g., renal tubular cell apoptosis assays) to identify dose-dependent vs. idiosyncratic toxicity .

Q. What strategies optimize this compound’s synthetic yield while maintaining sterility and regulatory compliance?

Answer:

  • Use Design of Experiments (DoE) to optimize fermentation conditions (e.g., Actinoplanes strain media, pH, temperature) .
  • Implement Quality by Design (QbD) principles for critical process parameters (CPPs), such as sulfate salt crystallization kinetics and sterility validation via membrane filtration .
  • Cross-reference pharmacopeial monographs for impurity profiling (e.g., bekanamycin derivatives ≤0.5%) .

Q. How can bioanalytical methods be validated for this compound in complex matrices (e.g., serum, tissue)?

Answer:

  • Follow ICH Q2(R1) guidelines for specificity, accuracy (recovery ≥90%), and precision (RSD ≤15%) using LC-MS/MS .
  • Include matrix effect studies (e.g., hemolyzed serum vs. plasma) and stability tests (freeze-thaw, long-term) .
  • Validate lower limits of quantification (LLOQ) at ≤0.1 μg/mL to capture subtherapeutic concentrations .

Q. What experimental frameworks are suitable for investigating this compound’s synergy with β-lactams against multidrug-resistant pathogens?

Answer:

  • Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Validate synergy mechanisms via time-kill curves and transcriptomic profiling (e.g., efflux pump inhibition) .
  • Address statistical limitations (e.g., small sample sizes) by powering studies to detect ≥2-log CFU reductions .

Q. How can researchers address gaps in understanding this compound’s resistance mechanisms in Pseudomonas aeruginosa?

Answer:

  • Use whole-genome sequencing of resistant mutants to identify mutations in 16S rRNA or aminoglycoside-modifying enzymes (AMEs) .
  • Perform reverse genetics (e.g., CRISPR-Cas9 knockouts) to confirm resistance gene contributions .
  • Compare resistance rates across geographic regions to track epidemiological trends .

Q. Methodological Best Practices

  • Data Interpretation: Avoid overgeneralizing findings; explicitly state limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) .
  • Reproducibility: Document raw data and statistical code in supplementary materials per FAIR principles .
  • Ethical Compliance: Register preclinical/clinical trials in repositories like ClinicalTrials.gov to mitigate publication bias .

Propriétés

Numéro CAS

64070-13-9

Formule moléculaire

C18H39N5O12S

Poids moléculaire

549.6 g/mol

Nom IUPAC

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)

Clé InChI

GXKUKBCVZHBTJW-UHFFFAOYSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

SMILES isomérique

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

SMILES canonique

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Numéros CAS associés

93965-12-9

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Cyano-3-oxo-butanoic acid tert-butyl ester
Dibekacin sulfate
2-Cyano-3-oxo-butanoic acid tert-butyl ester
Dibekacin sulfate
2-Cyano-3-oxo-butanoic acid tert-butyl ester
Dibekacin sulfate
2-Cyano-3-oxo-butanoic acid tert-butyl ester
Dibekacin sulfate
2-Cyano-3-oxo-butanoic acid tert-butyl ester
Dibekacin sulfate
2-Cyano-3-oxo-butanoic acid tert-butyl ester
Dibekacin sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.